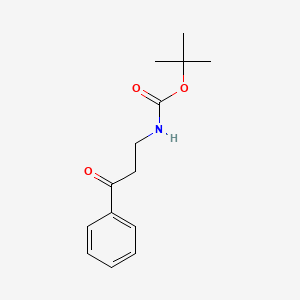

tert-Butyl (3-oxo-3-phenylpropyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-oxo-3-phenylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVALDZADVCHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591102 | |

| Record name | tert-Butyl (3-oxo-3-phenylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333387-97-6 | |

| Record name | tert-Butyl (3-oxo-3-phenylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 3 Oxo 3 Phenylpropyl Carbamate and Its Derivatives

Direct Synthesis and Functional Group Introduction

The direct synthesis of tert-butyl (3-oxo-3-phenylpropyl)carbamate involves the strategic formation of the carbamate (B1207046) group and the introduction of the core carbon skeleton.

Carbamate Formation via Reaction with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step in the synthesis of the title compound, typically achieved by reacting the corresponding primary amine, 3-amino-1-phenylpropan-1-one (B184242), with di-tert-butyl dicarbonate (Boc₂O). This reaction is a widely used method for protecting amine functional groups. youtube.comgsconlinepress.com The process generally involves the reaction of the amine with Boc₂O under aqueous conditions or in an organic solvent, often in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). youtube.comresearchgate.net

The reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the stable tert-butyl carbamate, with tert-butanol (B103910) and carbon dioxide as byproducts. organic-chemistry.org This method is highly efficient and generally provides the desired N-Boc protected product in high yields. nih.gov For instance, a general procedure involves stirring the amine with Boc₂O in a solvent like dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature. chemicalbook.com

Strategies for Introducing the 3-Oxo-3-phenylpropyl Moiety

The 3-oxo-3-phenylpropyl skeleton is the core structure of the target molecule. A primary method for its construction is the Mannich reaction. rsc.org This three-component condensation reaction involves an aldehyde (such as benzaldehyde), a ketone that can enolize (like acetone (B3395972) or acetophenone), and an amine. rsc.org Variations of this reaction can be used to build the β-aminoketone framework. For example, a one-pot, three-component reaction of an aryl ketone, an aryl aldehyde, and an aryl amine in the presence of a suitable catalyst can yield the desired β-aminoketone structure. rsc.org

Another approach involves the Michael addition of an amine to an α,β-unsaturated ketone. For the synthesis of this compound, this would entail the reaction of tert-butyl carbamate with phenyl vinyl ketone (acrylophenone). This conjugate addition places the carbamate group at the β-position relative to the carbonyl group, directly forming the desired carbon-nitrogen bond and skeleton.

Stereoselective and Asymmetric Synthesis of Chiral tert-Butyl (3-oxo-phenylpropyl)carbamate Analogs

Creating chiral analogs of tert-butyl (3-oxo-phenylpropyl)carbamate with defined stereochemistry requires advanced synthetic methods that can control the formation of new stereocenters.

Organocatalytic Approaches (e.g., Mannich Reactions, Enamine Catalysis)

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-aminoketones. nih.gov The asymmetric Mannich reaction, in particular, is a highly effective method. rsc.org Chiral organocatalysts, such as the amino acid (S)-proline, can facilitate the enantioselective addition of a ketone to a pre-formed imine. orgsyn.org

In a typical proline-catalyzed Mannich reaction, the proline catalyst reacts with a ketone (e.g., acetone or propionaldehyde) to form a chiral enamine intermediate. orgsyn.orgnih.gov This enamine then attacks an imine (generated in situ from an aldehyde and an amine or a carbamate derivative), leading to the formation of the C-C bond. orgsyn.org The reaction proceeds through a chair-like transition state, where the catalyst directs the facial selectivity of the attack, resulting in high levels of stereocontrol. orgsyn.org This approach allows for the synthesis of β-aminoketones with excellent yields and high enantioselectivities. orgsyn.org

The table below summarizes the results of a proline-catalyzed asymmetric Mannich reaction for the synthesis of a tert-butyl (3-oxo-phenylpropyl)carbamate analog. orgsyn.org

| Educts | Catalyst | Solvent | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| (E)-tert-Butyl benzylidenecarbamate, Propionaldehyde (B47417) | (S)-Proline | Chloroform | 87% | 95:5 | 99% |

This interactive table presents data from a specific asymmetric Mannich reaction. orgsyn.org

Diastereoselective and Enantioselective Hydrogenation and Reduction of Ketone Precursors

An alternative strategy to access chiral derivatives involves the stereoselective reduction of the ketone functionality in a pre-existing β-aminoketone or a related precursor. wikipedia.org Asymmetric hydrogenation is a prominent method for converting prochiral ketones into chiral alcohols with high enantioselectivity. researchgate.netyoutube.com This is often achieved using transition metal catalysts, such as ruthenium, complexed with chiral ligands like BINAP. uwindsor.ca

These catalytic systems transfer hydrogen (from H₂ gas or a transfer agent like isopropanol) to the ketone in a stereocontrolled manner. wikipedia.org The chiral environment created by the ligand dictates the face of the ketone that is hydrogenated, leading to the preferential formation of one enantiomer of the corresponding alcohol. uwindsor.ca

Another powerful method is the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in conjunction with a stoichiometric reducing agent like borane (B79455). mdpi.com The catalyst coordinates to both the borane and the ketone, organizing them in a rigid transition state that facilitates highly enantioselective reduction. wikipedia.orgmdpi.com This method is effective for a wide range of ketones. mdpi.com

The table below provides examples of enantioselective ketone reduction methods.

| Substrate Type | Catalyst System | Reductant | Typical Enantiomeric Excess (ee) |

| Aromatic Ketones | Ru-BINAP | H₂ | >95% |

| Alkyl Aryl Ketones | Oxazaborolidine (CBS) | BH₃·SMe₂ | >90% mdpi.com |

| α,β-Unsaturated Ketones | Bu-CBS / Catecholborane | Catecholborane | 92% mdpi.com |

This interactive table summarizes typical outcomes for common asymmetric ketone reduction methods.

Control of Stereochemistry at C-1 and C-2 Positions

Achieving control over the stereochemistry at both the C-1 (α to the phenyl ring) and C-2 (β to the phenyl ring) positions in derivatives of tert-butyl (3-oxo-phenylpropyl)carbamate is a significant synthetic challenge. The asymmetric Mannich reaction is particularly well-suited for this purpose, as it can simultaneously create two adjacent stereocenters. orgsyn.org

In the proline-catalyzed Mannich reaction between an enolizable aldehyde (like propionaldehyde) and an imine derived from benzaldehyde, both the C-N and C-C bonds are formed in a stereocontrolled fashion. orgsyn.org The geometry of the enamine and the facial selectivity of its addition to the imine determine the relative (syn/anti) and absolute stereochemistry of the product. orgsyn.org By carefully selecting the catalyst, substrates, and reaction conditions, it is possible to achieve high diastereoselectivity and enantioselectivity, yielding products with well-defined stereochemistry at both C-1 and C-2. rsc.orgorgsyn.org For example, the reaction of (E)-tert-butyl benzylidenecarbamate with propionaldehyde catalyzed by (S)-proline predominantly yields the (1S, 2S)-syn-diastereomer. orgsyn.org

Optimization of Reaction Conditions and Process Development

The efficient synthesis of this compound and related β-amino ketones is highly dependent on the careful optimization of reaction conditions. Process development focuses on maximizing yield, purity, and reaction rate while considering economic and environmental factors. Key parameters that are systematically investigated include the choice of solvent, reaction temperature and pressure, and the selection of an appropriate catalytic system.

The choice of solvent is a critical parameter in the synthesis of carbamates and β-amino ketones, as it can significantly influence reaction rates, yields, and even the reaction pathway. orgsyn.org For the formation of tert-butyl carbamates, solvents such as benzene (B151609) or methylene (B1212753) chloride have been reported to provide superior yields compared to other options. orgsyn.org In the synthesis of derivatives, a range of solvents has been explored to find the optimal medium for specific transformations.

For instance, in certain reactions, an increase in product yield was observed when transitioning from 1,2-dichloroethane (B1671644) (DCE) to toluene (B28343). researchgate.net The use of N,N-dimethylformamide (DMF) is also common, particularly in coupling reactions, often performed at temperatures ranging from 0 °C to room temperature. nih.gov Tetrahydrofuran (THF) is another frequently used solvent, sometimes in combination with co-solvents. orgsyn.org The addition of a small amount of water as a co-solvent has been shown to marginally increase product yield in some systems. researchgate.net In nickel-catalyzed amination reactions to form related amino alcohols, switching the solvent from toluene to n-octane resulted in a significant yield increase from 33% to 60%. acs.org This highlights that solvent choice is not universal and must be tailored to the specific reaction mechanism and catalytic cycle.

Below is an interactive data table summarizing the influence of different solvents on reaction yields for related syntheses.

| Solvent | Observation | Yield (%) | Reference |

|---|

Temperature is a crucial factor that directly impacts the kinetics and thermodynamics of a chemical reaction. For the synthesis of this compound derivatives, temperature control is essential for maximizing yield and minimizing side product formation. In some reactions, an increase in temperature from 70 °C to 80 °C led to a minor increase in reaction yield. researchgate.net However, for other transformations, particularly those involving sensitive functional groups or thermally unstable intermediates, lower temperatures are preferred. For example, coupling reactions to form amide derivatives are often initiated at 0 °C before being allowed to warm to room temperature. nih.gov Similarly, proline-catalyzed Mannich reactions can be effectively carried out at 0 °C. orgsyn.org

The optimal temperature can vary significantly depending on the specific synthetic route. While some carbamate syntheses show little change in yield within a 20–50°C range, others require much higher temperatures, such as the 140°C used in certain nickel-catalyzed C-N bond formations. orgsyn.orgacs.org Pressure is less commonly reported as a key optimization parameter for these types of syntheses, with most procedures being conducted at atmospheric pressure.

The following table details the effect of temperature on the yield of related synthetic reactions.

| Temperature (°C) | Reaction Type | Observation | Reference |

|---|

The core structure of this compound contains key C-C and C-N bonds, the formation of which is often the focal point of the synthetic strategy. Modern organic synthesis relies heavily on catalysis to achieve these bond formations with high efficiency, selectivity, and stereocontrol.

C-N Bond Formation: The introduction of the protected amine is a critical step. Copper-catalyzed hydroamination reactions have been developed for the synthesis of β-amino acid derivatives. nih.gov In these systems, the choice of ligand is paramount as it can control the regioselectivity of the hydrocupration, directing the reaction to form the desired β-amino product. nih.gov For instance, ligands such as (S)-BINAP are instrumental in achieving high efficiency and selectivity. nih.gov Nickel catalysis represents an affordable and sustainable alternative for C-N bond formation. A system employing a nickel(II) catalyst with a simple ligand like tetramethylethylenediamine (TMEDA) has been shown to be highly effective for the amination of diols to produce β-amino alcohols, which are structurally related to the target molecule. acs.org

C-C Bond Formation: The construction of the carbon skeleton, particularly the bond between the carbonyl carbon and the adjacent methylene group, is often achieved via Mannich-type reactions. organic-chemistry.org These reactions can be catalyzed by a variety of systems. Organocatalysis, using simple chiral molecules like (S)-proline, is a powerful tool for asymmetric Mannich reactions, enabling the synthesis of chiral β-amino ketones. orgsyn.orgnih.gov Metal-based catalysts are also widely used. For example, Cu(OTf)₂ in combination with a chiral diamine ligand can catalyze the reaction between N-acylimino esters and silyl (B83357) enol ethers to give Mannich adducts in high yields with excellent diastereo- and enantioselectivities. organic-chemistry.org Silver acetate (B1210297) (AgOAc) paired with inexpensive amino acid-derived phosphine (B1218219) ligands has also proven effective for the synthesis of β-amino ketones. organic-chemistry.org

The table below summarizes various catalytic systems used in the formation of β-amino ketones and related structures.

| Catalyst | Ligand / Co-catalyst | Reaction Type | Reference |

|---|

Modern process development places a strong emphasis on green chemistry principles, with atom economy being a central concept. jocpr.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product, thus minimizing waste. nih.gov This is fundamentally different from percentage yield, which only considers the amount of product obtained without accounting for byproducts. nih.govrsc.org

Synthetic routes with high atom economy are inherently more sustainable. Addition reactions, isomerizations, and rearrangements are typically highly atom-economical as they incorporate all or most of the reactant atoms into the product. nih.gov In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. nih.gov

For the synthesis of this compound and its derivatives, catalytic methods are preferred as they reduce the need for stoichiometric reagents that would otherwise become waste. For instance, catalytic hydrogenation is more atom-economical than using stoichiometric reducing agents. rsc.org The nickel-catalyzed amination of diols is presented as a highly atom-economical process where water is the only byproduct. acs.org Similarly, developing synthetic routes that use environmentally benign solvents like water is a key goal. A green synthesis of N-alkylbenzamides has been reported using an iron(III) sulfate (B86663) catalyst in water with a surfactant, showcasing a sustainable approach. rsc.org By designing syntheses that maximize the incorporation of starting materials into the product and utilize catalytic, rather than stoichiometric, reagents, the environmental impact of producing valuable chemical compounds can be significantly reduced. jocpr.com

Mechanistic Investigations and Reactivity Profiles of Tert Butyl 3 Oxo 3 Phenylpropyl Carbamate

Reactivity of the tert-Butyl Carbamate (B1207046) Moiety

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a range of conditions and its susceptibility to cleavage under specific, controlled protocols.

Cleavage and Deprotection Strategies (e.g., Hydrolysis)

The removal of the Boc protecting group is a fundamental transformation, typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the departure of the stable tert-butyl cation, which then often forms isobutylene. This process ultimately yields the free amine and carbon dioxide.

A variety of acidic reagents can be employed for this deprotection. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are commonly used. Another frequently utilized reagent is hydrochloric acid (HCl) in an organic solvent such as dioxane or ethyl acetate (B1210297). The choice of acid and solvent can be critical, especially when other acid-sensitive functional groups are present in the molecule. For instance, milder acidic conditions or Lewis acids can sometimes be employed to achieve selective deprotection.

Beyond acidic hydrolysis, thermal deprotection offers an alternative strategy. Heating the Boc-protected compound in a suitable solvent can lead to the cleavage of the protecting group. The efficiency of this method is dependent on the specific substrate and the solvent used.

Table 1: Common Reagents for Boc Deprotection

| Reagent | Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, 0 °C to rt | Common and effective, but harsh. |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, rt | Widely used, can be milder than TFA. |

| Phosphoric Acid | Aqueous THF | An environmentally benign option. |

| Lewis Acids (e.g., ZnBr₂, TMSI) | Aprotic solvents | Can offer selectivity in complex molecules. |

| Heat | Various solvents (e.g., Toluene (B28343), TFE) | Useful when acidic conditions are not tolerated. |

Transformations Involving the Protected Amine Functionality

While the primary role of the Boc group is protection, the protected amine functionality can still participate in certain chemical transformations. For instance, Boc-protected amines can be converted into N-substituted ureas. This can be achieved by reacting the carbamate with an amine in the presence of a suitable activating agent, such as an aluminum amide complex. This method allows for the formation of bi-, tri-, and even tetra-substituted ureas. The reactivity of the carbamate in these transformations can be influenced by the nature of the protecting group, with methyl and benzyl (B1604629) carbamates generally being more reactive than tert-butyl carbamates.

Reactivity of the β-Ketone Functional Group

The β-ketone functionality in tert-Butyl (3-oxo-3-phenylpropyl)carbamate is a hub of reactivity, susceptible to a variety of transformations at the carbonyl carbon.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack. A prominent example of this is the Mannich reaction, which is a three-component condensation of an amine, a non-enolizable aldehyde, and a carbonyl compound that can form an enol or enolate. While this compound itself is a product of a Mannich-type reaction, its carbonyl group can undergo further nucleophilic additions.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the carbonyl group. These reactions, after an aqueous workup, lead to the formation of tertiary alcohols. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbonyl carbon.

Redox Chemistry: Selective Reduction to Alcohols and Diols

The ketone functionality can be selectively reduced to a secondary alcohol, yielding 3-(tert-butoxycarbonylamino)-1-phenylpropan-1-ol. This reduction can be achieved using a variety of reducing agents. The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of either syn or anti diastereomers of the corresponding β-amino alcohol.

The diastereoselectivity of the reduction is highly dependent on the choice of reducing agent and the reaction conditions. For N-Boc-protected β-aminoketones, non-chelation-controlled reductions often favor the formation of the syn isomer. This is explained by the Felkin-Anh model, where the bulky Boc-amino group directs the nucleophilic attack of the hydride from the less hindered face. Reagents like lithium triethylborohydride (LiEt₃BH) are known to provide high selectivity for the syn product.

Conversely, chelation-controlled reductions can lead to the preferential formation of the anti diastereomer. In this scenario, a Lewis acidic metal cation coordinates to both the carbonyl oxygen and the nitrogen of the deprotected amine, forming a rigid cyclic intermediate that directs the hydride attack. This typically requires prior removal of the Boc group.

Table 2: Diastereoselective Reduction of N-Boc-β-Aminoketones

| Product Diastereomer | Model | Typical Reagents | Key Feature |

|---|---|---|---|

| syn-β-amino alcohol | Felkin-Anh | LiEt₃BH, Li(s-Bu)₃BH | Bulky N-Boc group directs hydride attack. |

| anti-β-amino alcohol | Chelation Control | Zn(BH₄)₂ (after Boc removal) | Metal chelation directs hydride attack. |

Carbonyl Condensation and Related Reactions

The presence of α-hydrogens adjacent to the carbonyl group in this compound allows it to participate in a range of base- or acid-catalyzed carbonyl condensation reactions. These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis.

In an Aldol-type condensation, the enolate of this compound can act as a nucleophile, attacking the carbonyl group of another aldehyde or ketone. This leads to the formation of a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.

The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. This involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). The structure of the ylide determines the nature of the substituent that replaces the carbonyl oxygen.

Furthermore, the Robinson annulation, a powerful ring-forming reaction, combines a Michael addition with an intramolecular Aldol (B89426) condensation. In principle, the enolate of this compound could act as the Michael donor to an α,β-unsaturated ketone, initiating a sequence that could lead to the formation of a new six-membered ring.

Chemoselectivity and Regioselectivity in Reactions of the Compound

The presence of both a carbonyl group and a carbamate functionality in this compound necessitates careful consideration of chemoselectivity in its reactions. The ketone can undergo nucleophilic addition and reduction, while the N-H bond of the carbamate can be deprotonated under strongly basic conditions. The Boc protecting group itself is susceptible to cleavage under acidic conditions. harvard.edu

Chemoselective Reduction:

A key reaction demonstrating chemoselectivity is the reduction of the ketone in the presence of the carbamate. The carbonyl group can be selectively reduced to a hydroxyl group using various reducing agents. The diastereoselectivity of this reduction, leading to either the syn- or anti-1,3-amino alcohol, is highly dependent on the choice of reagent and the reaction conditions, which can favor either chelation-controlled or Felkin-Anh models of stereochemical induction. uvic.cauwindsor.ca

Under non-chelating conditions, the Felkin-Anh model predicts the stereochemical outcome. uvic.ca In this model, the largest group on the adjacent chiral center orients itself perpendicular to the carbonyl group to minimize steric hindrance, and the nucleophile attacks along the least hindered trajectory. For this compound, this would involve the approach of the hydride reagent from the less hindered face of the carbonyl.

Conversely, when a chelating metal is part of the reducing agent (e.g., zinc borohydride), a cyclic intermediate can form between the metal, the carbonyl oxygen, and the nitrogen of the carbamate. uwindsor.ca This chelation locks the conformation of the molecule, leading to nucleophilic attack from a specific face and often resulting in the opposite diastereomer compared to the Felkin-Anh model. The choice between these pathways allows for the selective synthesis of either the syn- or anti-amino alcohol.

Table 1: Diastereoselective Reduction of β-Amino Ketones

| Reducing Agent | Proposed Control Element | Major Diastereomer |

|---|---|---|

| NaBH4, EtOH | Felkin-Anh | anti |

| Zn(BH4)2, THF | Chelation | syn |

| LiBEt3H (Super-Hydride®) | Felkin-Anh | anti |

Regioselectivity in Enolate Formation:

The regioselectivity of reactions involving the enolate of this compound is another important consideration, particularly in transformations such as the aldol reaction. The ketone has two alpha-carbons, at the C2 and C4 positions, from which a proton can be abstracted to form an enolate. The formation of the kinetic or thermodynamic enolate is governed by the choice of base, solvent, and temperature.

Under kinetic control (strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature, e.g., -78 °C, in an aprotic solvent like THF), the less substituted and more sterically accessible proton at the C4 position is preferentially removed. This leads to the formation of the kinetic enolate.

Under thermodynamic control (a weaker base, such as an alkoxide, at higher temperatures in a protic solvent), an equilibrium is established between the ketone and the two possible enolates. The more substituted and thermodynamically more stable enolate, formed by deprotonation at the C2 position, will be the major species. This control over enolate formation allows for regioselective C-C bond formation at either the C2 or C4 position. bham.ac.uk

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding reaction rates, equilibria, and product distributions. While specific quantitative data for this exact compound are not extensively reported, general principles for β-aminoketones can be applied.

Kinetic Considerations:

The rates of reaction at the different functional sites of this compound can vary significantly. For instance, in the reduction of the ketone, the reaction rate will be influenced by the nature of the hydride reagent, the solvent, and the temperature. Sterically bulky reducing agents may react more slowly than smaller ones.

In the context of Mannich reactions, which are used to synthesize β-aminoketones, kinetic studies have shown that the reaction can be second order, with the initial activation of the aldehyde by a catalyst being a key rate-determining step. uvic.ca For reactions involving the enolate of this compound, the rate of deprotonation to form the kinetic enolate is typically faster than the formation of the thermodynamic enolate due to the lower activation energy for the removal of the less hindered proton.

Thermodynamic Considerations:

The thermodynamic stability of the products often dictates the outcome of reactions run under equilibrium conditions. In the diastereoselective reduction of the ketone, the relative thermodynamic stabilities of the syn- and anti-1,3-amino alcohol products can influence the final product ratio if the reaction is reversible or if equilibration is possible. Generally, the diastereomer with fewer steric interactions in its most stable conformation will be thermodynamically favored.

For enolate formation, the thermodynamic enolate is, by definition, the more stable regioisomer. This increased stability arises from the greater substitution of the double bond, which is electronically more favorable.

The stability of the Boc protecting group is also a key thermodynamic factor. While kinetically stable to many bases and nucleophiles, it is thermodynamically unstable in the presence of strong acids, leading to its removal. The mechanism of this removal involves the formation of a stable tert-butyl cation.

Table 2: General Kinetic and Thermodynamic Parameters in β-Amino Ketone Reactions

| Transformation | Kinetic Aspect | Thermodynamic Aspect |

|---|---|---|

| Ketone Reduction | Rate is dependent on the reducing agent's reactivity and steric bulk. | The relative stability of the diastereomeric alcohol products. |

| Enolate Formation | Kinetic enolate forms faster due to lower activation energy for deprotonation at the less hindered site. | Thermodynamic enolate is more stable due to a more substituted double bond. |

| Boc Deprotection | Kinetically stable to many reagents but reacts with strong acids. | Thermodynamically favored due to the formation of stable products (amine, CO2, and isobutene). |

Applications and Synthetic Utility of Tert Butyl 3 Oxo 3 Phenylpropyl Carbamate As a Building Block

Intermediate in the Synthesis of Pharmacologically Active Compounds

The unique arrangement of functional groups in tert-butyl (3-oxo-3-phenylpropyl)carbamate makes it an ideal precursor for a range of compounds with potential therapeutic applications. Its utility stems from the ability to selectively modify the ketone and the protected amine, leading to diverse molecular scaffolds.

One of the most fundamental applications of this compound is in the synthesis of 1,3-amino alcohol scaffolds. The ketone functionality can be readily reduced to a hydroxyl group, yielding tert-butyl (3-hydroxy-3-phenylpropyl)carbamate. This transformation is typically achieved using a variety of reducing agents, with the choice of reagent influencing the stereochemical outcome of the reaction.

The resulting 1,3-amino alcohol is a privileged structural motif found in numerous biologically active compounds. The presence of both a hydroxyl and a protected amino group on a flexible three-carbon chain allows for further derivatization to create libraries of compounds for drug discovery. For instance, the hydroxyl group can be functionalized to form ethers or esters, while the Boc-protected amine can be deprotected and acylated or alkylated to introduce further diversity. The stereoselective reduction of the ketone is of particular importance, as the chirality of the resulting alcohol can have a significant impact on the biological activity of the final molecule.

| Reducing Agent | Typical Reaction Conditions | Stereoselectivity |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol (B145695), 0 °C to room temperature | Generally low, produces a racemic or diastereomeric mixture |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or diethyl ether, 0 °C to room temperature | Typically low, similar to NaBH₄ |

| Chiral borane (B79455) reagents (e.g., CBS catalyst) | Asymmetric reduction, various solvents | High, allows for the synthesis of specific enantiomers |

This compound can serve as a precursor for the synthesis of complex heterocyclic systems, such as piperidines. The synthesis of substituted piperidines is of great interest in medicinal chemistry, as this scaffold is present in a wide array of pharmaceutical agents.

A plausible synthetic route to a piperidine (B6355638) derivative from this compound involves an initial reductive amination of the ketone. This reaction, typically carried out with an amine in the presence of a reducing agent like sodium triacetoxyborohydride, would replace the ketone with a secondary or tertiary amine. Subsequent deprotection of the Boc group and intramolecular cyclization would then yield the piperidine ring. The nature of the substituents on the final piperidine ring can be controlled by the choice of the amine used in the initial reductive amination step, allowing for the synthesis of a diverse range of piperidine derivatives.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. β-amino acids are key components in the design of peptidomimetics, and this compound can be considered a precursor to a β-amino acid derivative. nih.gov

The incorporation of β-amino acids into peptide sequences can induce specific secondary structures, such as helices and turns, which are crucial for biological activity. nih.gov The phenyl group in this compound corresponds to the side chain of the amino acid phenylalanine. By modifying the ketone and incorporating the resulting molecule into a larger peptide chain, it is possible to create peptidomimetics with constrained conformations that can interact with biological targets with high affinity and specificity. Indolizidinone-type 6,5-fused bicyclic lactams, for example, can act as dipeptide mimics and are of considerable pharmaceutical interest. researchgate.net

Strategic Intermediate in Total Synthesis

The structural features of this compound also make it a strategic intermediate in the total synthesis of complex natural products and pharmaceutical drugs.

While a direct role for this compound in the synthesis of the antidepressant sertraline (B1200038) is not prominently documented in the scientific literature, it is important to note that the established industrial syntheses of sertraline proceed through a key tetralone intermediate. researchgate.netepo.orgresearchgate.netnih.gov This tetralone, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, is then converted to sertraline through a reductive amination with methylamine. epo.orggoogle.com The retrosynthetic analysis of sertraline consistently points to this tetralone as the crucial precursor, and alternative synthetic strategies that might involve acyclic intermediates like this compound are not the preferred industrial routes. researchgate.netresearchgate.netnih.gov

The synthesis of the HIV entry inhibitor Maraviroc provides a notable example of the importance of β-amino carbonyl compounds as key intermediates. The pioneering synthesis of Maraviroc by Pfizer utilized an intermolecular Mannich reaction to produce a β-amino ester, a closely related structural motif to a β-amino ketone. nih.gov This highlights the general utility of β-amino carbonyl scaffolds in the construction of complex chiral drug molecules. While a direct application of this compound in the synthesis of Maraviroc has not been reported, its structural similarity to the key intermediates used suggests its potential as a starting material for analogues or other complex drug targets.

Compound Names Mentioned

| Compound Name |

|---|

| tert-Butyl (3-oxo-3-phenylpropyl)carbamate |

| tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate |

| Sertraline |

| 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone |

| Maraviroc |

| Sodium borohydride |

| Lithium aluminum hydride |

| Sodium triacetoxyborohydride |

| Phenylalanine |

Versatility in Functional Group Interconversions for Diverse Target Molecules

This compound is a valuable bifunctional building block in organic synthesis, possessing both a ketone and a carbamate-protected amine. This unique combination of functional groups allows for a wide array of chemical transformations, enabling its use in the synthesis of a diverse range of more complex molecules. The strategic manipulation of either the carbonyl group or the protected amine, independently or sequentially, provides access to key intermediates such as amino alcohols, lactams, and various heterocyclic systems.

The ketone functionality can undergo nucleophilic additions, reductions, and condensations, while the tert-butoxycarbonyl (Boc) protecting group on the amine can be readily removed under acidic conditions to liberate the free amine for subsequent reactions. This orthogonality of reactivity is a key feature that underscores the versatility of this compound as a synthetic precursor.

One of the most common and synthetically useful transformations of this compound is the reduction of its ketone moiety to a secondary alcohol. This reaction leads to the formation of tert-butyl (3-hydroxy-3-phenylpropyl)carbamate, a synthon for 1,3-amino alcohols, which are important structural motifs in many biologically active compounds and chiral ligands.

The reduction can be achieved using various reducing agents, and notably, the stereochemical outcome can often be controlled to selectively produce either the syn- or anti-diastereomer of the resulting amino alcohol. The choice of reducing agent and reaction conditions plays a crucial role in directing the stereoselectivity of the reduction. For instance, non-chelating reducing agents tend to favor the formation of the anti-isomer, while chelating agents can promote the formation of the syn-isomer.

Table 1: Diastereoselective Reduction of the Ketone

| Reagent | Major Product | Diastereomeric Ratio (syn:anti) |

| Sodium borohydride (NaBH₄) | anti-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate | Varies |

| Zinc borohydride (Zn(BH₄)₂) | anti-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate | High selectivity |

| Lithium triethylborohydride (LiEt₃BH) | syn-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate | High selectivity |

This diastereoselective reduction is a powerful tool for accessing stereochemically defined 1,3-amino alcohols, which are precursors for the synthesis of various pharmaceuticals and natural products.

The versatility of this compound is further enhanced by the reactivity of its protected amine group. The Boc group is stable under a variety of reaction conditions, yet it can be easily removed when desired.

Deprotection and Subsequent Reactions: The primary amine can be unmasked by treating the carbamate (B1207046) with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent. The resulting 3-amino-1-phenylpropan-1-one (B184242) can then be utilized in a plethora of subsequent reactions. For example, it can undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. It can also be acylated to form amides or participate in cyclization reactions to form nitrogen-containing heterocycles.

Intramolecular Cyclization: Following deprotection, the resulting γ-amino ketone can undergo intramolecular cyclization under appropriate conditions to form cyclic imines, which can be further reduced to form substituted piperidines. This strategy provides a straightforward route to this important class of heterocyclic compounds, which are prevalent in many pharmaceuticals.

Table 2: Functional Group Interconversions Involving the Amine

| Reaction | Reagents | Product Type |

| Boc Deprotection | TFA or HCl | Primary amine |

| Reductive Amination (post-deprotection) | R'COR'', NaBH₃CN | Secondary or Tertiary amine |

| Acylation (post-deprotection) | R'COCl, base | Amide |

| Intramolecular Cyclization (post-deprotection) | Acid or base catalyst | Piperidine precursor |

Formation of Heterocyclic Scaffolds

Beyond the synthesis of acyclic molecules, this compound is a valuable precursor for the construction of various heterocyclic systems.

Synthesis of Pyrroles: After deprotection of the amine, the resulting γ-amino ketone can be condensed with a 1,4-dicarbonyl compound in a Paal-Knorr pyrrole (B145914) synthesis to generate substituted pyrroles. This classical reaction provides a direct entry into this important class of heterocycles.

Synthesis of Pyridines: The α-methylene group adjacent to the ketone can be functionalized, for example, through condensation with a 1,3-dicarbonyl compound, followed by cyclization and aromatization to afford substituted pyridines.

The synthetic utility of this compound extends to other important functional group interconversions.

Wittig Reaction: The ketone functionality can undergo a Wittig reaction with a phosphorus ylide to introduce a carbon-carbon double bond, providing access to γ-amino alkenes. This transformation is a powerful method for carbon chain extension and the introduction of unsaturation.

Formation of Oximes and Beckmann Rearrangement: The ketone can be converted to an oxime upon treatment with hydroxylamine. Subsequent exposure of the oxime to acidic conditions can induce a Beckmann rearrangement, yielding an amide. This rearrangement provides a method for the insertion of a nitrogen atom into the carbon framework.

Synthesis of γ-Lactams: Through a series of transformations, including reduction of the ketone, protection of the resulting alcohol, and subsequent oxidative cyclization of the deprotected amine, it is possible to synthesize γ-lactams. These motifs are present in a variety of biologically active molecules.

Table 3: Additional Functional Group Interconversions

| Reaction | Reagents | Resulting Functional Group |

| Wittig Reaction | Ph₃P=CHR' | Alkene |

| Oxime Formation | NH₂OH·HCl, base | Oxime |

| Beckmann Rearrangement | Acid catalyst | Amide |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural and Stereochemical Assignment

Spectroscopic methods are indispensable for the elucidation of the molecular structure of tert-Butyl (3-oxo-3-phenylpropyl)carbamate and for determining the stereochemical outcomes of its synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the presence of the tert-butyl group, the phenyl ring, and the propyl chain with its carbonyl and carbamate (B1207046) functionalities.

While specific literature on the continuous monitoring of the synthesis of this compound via in-situ NMR is not extensively detailed, the principles of reaction monitoring by NMR are well-established. researchgate.net Changes in the intensity of signals corresponding to starting materials and the appearance and increase in signals for the product would allow for real-time tracking of reaction kinetics and conversion.

Furthermore, NMR is critical in the study of isomerism. For related β-amino ketone structures, NMR spectroscopy has been used to quantify the ratio of constitutional isomers, such as keto-enol tautomers. nanalysis.com In the case of this compound, which is a β-amino ketone derivative, the equilibrium between the keto and enol forms can be investigated. The ratio of these tautomers can be determined by integrating the distinct signals of the respective isomers in the ¹H NMR spectrum. nanalysis.com For some Boc-protected amino compounds, the ¹H NMR spectra can be complicated by the presence of cis and trans carbamate rotamers, which may require variable temperature NMR studies to resolve. nih.gov In stereoselective syntheses, the diastereomeric ratio of products can often be determined by analyzing the integration of well-resolved signals in the ¹H NMR spectrum of the crude reaction mixture. acs.org

Table 1: Representative ¹H NMR Data for a Boc-Protected β-Amino Carbonyl Compound This table is illustrative of typical chemical shifts and is not specific to this compound due to lack of specific literature data.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C(CH₃)₃ | 1.42 | s |

| NH | 5.12 | br s |

| CH₂-C=O | 2.87 | m |

| Ar-H | 7.24-7.37 | m |

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₁₉NO₃), the theoretical exact mass can be calculated and compared to the experimentally determined value. The high accuracy of HRMS allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. This technique is particularly valuable in confirming the successful synthesis of the target compound and in characterizing any intermediates or byproducts. For instance, in the synthesis of related amino alcohols, HRMS analysis has been used to confirm the formation of key intermediates, supporting proposed reaction mechanisms. acs.org

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity, including the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Commercial suppliers often specify a purity of greater than 98.0%, as determined by HPLC peak area. tcichemicals.com The method typically involves a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, allowing for the separation of the main compound from any impurities.

When this compound is synthesized in a chiral, non-racemic form, determining its enantiomeric excess (e.e.) is crucial. This is achieved using chiral HPLC. nih.gov The separation of enantiomers requires a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates) being widely used and effective for a broad range of compounds. nih.govyakhak.org The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like 2-propanol), is optimized to achieve baseline separation of the two enantiomers. yakhak.org The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. The development of such methods is a critical step in the quality control of enantiomerically enriched pharmaceuticals and their intermediates. nih.gov

Table 3: Illustrative Chiral HPLC Conditions for Separation of Amine Enantiomers This table represents typical conditions used for related chiral amines and serves as a starting point for method development for this compound.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | 10-30% 2-propanol in hexane (B92381) (isocratic) |

| Flow Rate | 1.0 mL/min |

While HPLC is more commonly used for the analysis of relatively non-volatile compounds like this compound, Gas Chromatography (GC) can play a role in reaction monitoring, particularly for analyzing volatile starting materials, solvents, or byproducts. For instance, in reactions that may produce volatile side products, such as the evolution of a gas, GC analysis of the reaction headspace can confirm the identity and quantity of these species. In a related nickel-catalyzed synthesis of β-amino alcohols from diols, GC analysis was used to confirm the evolution of hydrogen gas, providing crucial evidence for the proposed dehydrogenation step in the reaction mechanism. acs.org This demonstrates the utility of GC in providing a more complete picture of the reaction pathway, complementing data from other techniques like NMR and HPLC that focus on the non-volatile components.

Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry provides valuable theoretical insights that complement experimental findings. Using methods like Density Functional Theory (DFT), it is possible to model reaction mechanisms, predict the stability of intermediates and transition states, and understand the origins of stereoselectivity. While specific, in-depth computational studies on the synthesis of this compound are not widely published, computational approaches have been applied to understand the chemistry of structurally related molecules. For example, DFT calculations have been used to investigate the relative importance of fragmentation and cyclization reactions in 3-phenylpropyl radicals, providing insights into the reactivity of this structural motif. nih.gov

For this compound, computational modeling could be used to:

Investigate the mechanism of its formation, for example, in a Mannich-type reaction, to understand the role of catalysts and predict stereochemical outcomes.

Calculate spectroscopic properties, such as NMR chemical shifts, to aid in the interpretation of experimental spectra.

Predict physicochemical properties like solubility, lipophilicity (LogP), and Polar Surface Area (TPSA), which are important in medicinal chemistry and process development. nih.gov

Table 4: Computed Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.9 | Computed by XLogP3 3.0 nih.gov |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 nih.gov |

| Rotatable Bond Count | 6 | Computed by Cactvs 3.4.8.18 nih.gov |

These computational tools offer a predictive framework that can guide experimental design, saving time and resources in the synthesis and characterization of this compound and its derivatives.

Future Directions and Emerging Research Opportunities for Tert Butyl 3 Oxo 3 Phenylpropyl Carbamate Chemistry

Development of More Efficient and Environmentally Benign Synthetic Routes

The classical synthesis of β-amino ketones, often achieved through the Mannich reaction, has traditionally relied on methods that can be resource-intensive and generate significant waste. chemscene.com Future research is increasingly focused on developing greener and more efficient synthetic protocols. Key areas of development include the use of alternative solvents, solvent-free reaction conditions, and metal-free catalytic systems.

One promising approach is the use of environmentally benign solvents, such as water, to reduce reliance on volatile organic compounds. tue.nl For instance, three-component one-pot reactions of an aldehyde, a ketone, and an amine in water have been shown to produce Mannich adducts in high yields. nih.gov Furthermore, solvent-free conditions represent an even more sustainable option, minimizing waste and simplifying product isolation. tcichemicals.com

Metal-free decarboxylative Mannich reactions are also gaining traction as a green alternative. researchgate.net These methods avoid the use of potentially toxic and expensive metal catalysts, aligning with the principles of sustainable chemistry. The careful control of reaction parameters like temperature and the choice of an appropriate organic base can lead to excellent yields of β-amino esters and ketones. researchgate.net

The table below summarizes some environmentally benign approaches applicable to the synthesis of β-amino ketones.

| Synthetic Approach | Key Features | Potential Advantages |

| Aqueous Mannich Reaction | Utilizes water as the reaction medium. | Reduced use of harmful organic solvents, eco-friendly. tue.nl |

| Solvent-Free Synthesis | Reactions are conducted without a solvent. | Minimized waste, simplified work-up procedures, energy-saving. tcichemicals.com |

| Metal-Free Decarboxylative Reactions | Employs organic bases instead of metal catalysts. | Avoids metal contamination, potentially lower cost. researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity, particularly stereoselectivity, is a critical goal in modern organic synthesis, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. For the synthesis of tert-Butyl (3-oxo-3-phenylpropyl)carbamate and its derivatives, the development of novel catalytic systems is a major research focus.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Small organic molecules, such as proline and its derivatives, can effectively catalyze Mannich reactions with high enantioselectivity. nih.gov These catalysts are often metal-free, less sensitive to air and moisture, and more environmentally friendly than their organometallic counterparts. N-heterocyclic carbenes (NHCs) are another class of organocatalysts that have been successfully employed in the synthesis of β-amino ketones through radical aminoacylation of alkenes. researchgate.net

Nanocatalysis offers advantages in terms of high surface area, recyclability, and enhanced catalytic activity. For example, magnetic iron oxide nanoparticles functionalized with sulfonic acid groups (Fe3O4@PEG-SO3H) have been used as a recyclable catalyst for the one-pot synthesis of β-amino ketones in ethanol (B145695) at room temperature. nih.gov Similarly, silica-functionalized copper(0) nanoparticles have also proven effective. nih.gov

Biocatalysis , the use of enzymes to catalyze chemical reactions, presents a highly sustainable and selective approach. While still an emerging area for the synthesis of β-amino ketones, the application of biocatalysis in the synthesis of amine-containing pharmaceuticals is well-established and offers significant potential. nih.gov Enzymes can operate under mild conditions and exhibit exquisite stereocontrol.

The following table highlights some novel catalytic systems and their potential for selectivity in β-amino ketone synthesis.

| Catalytic System | Example | Key Advantages |

| Organocatalysis | Proline, N-heterocyclic carbenes (NHCs) | High enantioselectivity, metal-free, environmentally benign. nih.govresearchgate.net |

| Nanocatalysis | Fe3O4@PEG-SO3H, Silica-functionalized Cu(0) | High efficiency, recyclability, mild reaction conditions. nih.gov |

| Biocatalysis | Transaminases, Lipases | High stereoselectivity, sustainable, operates under mild conditions. nih.govnih.gov |

Expansion of Synthetic Applications into New Chemical Spaces and Materials Science

While β-amino ketones like this compound are established as important intermediates in the synthesis of pharmaceuticals such as amino alcohols, peptides, and lactams, future research is aimed at expanding their utility into new chemical spaces and materials science. researchgate.net

In medicinal chemistry, the β-amino ketone scaffold is present in several drugs, and its derivatives are continually being explored for a wide range of biological activities, including as potential anticancer, anti-inflammatory, and antimicrobial agents. eurekaselect.com The ability to readily synthesize a diverse library of derivatives from a common precursor like this compound is highly valuable for drug discovery programs.

A particularly exciting and emerging area is the application of β-amino ketones and related structures in polymer chemistry and materials science . The Mannich reaction is being explored as a synthetic route to produce functional monomers and polymers. For instance, energetic benzoxazine (B1645224) monomers have been synthesized via a one-pot Mannich reaction, leading to the development of new energetic polymers. researchgate.net In the realm of sustainable materials, a one-pot method has been developed to convert bisphenol A polycarbonate waste into Mannich polyols, which are then used to produce polyurethane foams for thermal insulation. tue.nl The functional groups present in this compound (a protected amine and a ketone) offer potential handles for polymerization or for grafting onto existing polymer backbones to impart specific properties.

| Application Area | Description | Future Potential |

| Medicinal Chemistry | Synthesis of biologically active molecules and drug candidates. eurekaselect.com | Development of new therapeutics with diverse pharmacological profiles. |

| Polymer Synthesis | Use of Mannich reaction products as monomers for functional polymers. researchgate.netmdpi.com | Creation of novel polymers with tailored properties for various applications. |

| Sustainable Materials | Upcycling of plastic waste into valuable polymeric materials. tue.nl | Contribution to a circular economy and reduction of plastic pollution. |

Integration with Modern Synthetic Technologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The integration of modern technologies is set to revolutionize the synthesis and development of chemical compounds. Flow chemistry and machine learning are two such technologies that hold immense promise for the future of this compound chemistry.

Flow chemistry , or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, improved scalability, and higher yields. bldpharm.com Asymmetric Mannich reactions have been successfully implemented in continuous flow systems using immobilized catalysts. mdpi.com This approach not only allows for the efficient production of highly enantioenriched products but also facilitates catalyst recycling and reuse. The application of flow chemistry to the synthesis of this compound could lead to more efficient, safer, and scalable manufacturing processes.

| Technology | Application in this compound Chemistry | Potential Impact |

| Flow Chemistry | Continuous synthesis using immobilized catalysts. mdpi.com | Increased efficiency, enhanced safety, improved scalability, and easier purification. |

| Machine Learning | Prediction of reaction outcomes, optimization of reaction conditions, and prediction of stereoselectivity. nih.gov | Accelerated development of optimal synthetic routes with higher yields and selectivity. |

| AI-Assisted Retrosynthesis | Identification of novel and efficient synthetic pathways. nih.gov | Discovery of innovative and more sustainable methods for the production of the target compound. |

Q & A

Basic Research Questions

Q. How can the synthesis of tert-Butyl (3-oxo-3-phenylpropyl)carbamate be optimized to improve yield and purity?

- Methodological Answer : The compound is synthesized via asymmetric Mannich reactions using Boc-protected intermediates. Key steps include:

- Using anhydrous acetonitrile as a solvent and propionaldehyde as a nucleophile under argon to minimize side reactions .

- Optimizing reaction time (e.g., 12–24 hours) and temperature (room temperature to 65°C) to balance reaction progress and decomposition risks .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product in >95% purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity using - and -NMR, focusing on diagnostic peaks such as the tert-butyl group (~1.4 ppm) and carbonyl resonances (~170 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) are effective for resolving impurities .

- Mass Spectrometry (ESI+) : Verify molecular weight (e.g., m/z 251.32 for [M+H]) and fragmentation patterns to confirm identity .

Q. How can intermediates in the synthesis pathway be stabilized?

- Methodological Answer :

- Boc Protection : Use tert-butoxycarbonyl (Boc) groups to protect amines during multi-step syntheses. This prevents undesired side reactions and enhances intermediate stability .

- Low-Temperature Handling : Conduct reactions at -78°C (using dry ice/acetone baths) for sensitive intermediates prone to decomposition .

- Inert Atmosphere : Maintain argon or nitrogen atmospheres to avoid oxidation of reactive intermediates .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical challenges in derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) or metal catalysts (e.g., Pd(PPh)Cl) to control stereoselectivity during key bond-forming steps .

- X-ray Crystallography : Resolve absolute configurations of crystalline intermediates, particularly for validating stereochemical outcomes in novel derivatives .

Q. How do reaction conditions influence the stability of the 3-oxo group in this compound?

- Methodological Answer :

- pH Sensitivity : The 3-oxo group is prone to keto-enol tautomerism under acidic or basic conditions. Buffered systems (pH 6–8) stabilize the keto form during reactions .

- Temperature Control : Avoid prolonged heating above 80°C to prevent decarboxylation or retro-Mannich reactions .

- Chelation Mitigation : Add EDTA to reaction mixtures to sequester metal ions that catalyze unwanted oxidation of the carbonyl group .

Q. What mechanistic insights explain contradictory reactivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the carbamate nitrogen, directing reactivity toward the 3-oxo moiety .

- Electronic Effects : Electron-withdrawing groups on the phenyl ring (e.g., nitro, chloro) increase electrophilicity at the carbonyl carbon, favoring nucleophilic additions .

- Catalyst Compatibility : Pd/Cu systems (e.g., Pd(PPh)Cl/CuI) are effective for Sonogashira or Suzuki couplings, but require rigorous exclusion of moisture to prevent catalyst poisoning .

Q. How can researchers address discrepancies in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Control Experiments : Replicate syntheses under standardized conditions (e.g., solvent purity, temperature) to isolate variables affecting spectral outputs .

- DFT Calculations : Compare experimental NMR/X-ray data with computational models to validate structural assignments and identify conformational flexibility .

- Interlaboratory Collaboration : Cross-validate results with independent labs using identical reference samples to rule out instrumental or procedural artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.